molecular formula C19H19N5O B2765031 4-((1H-imidazol-1-yl)methyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide CAS No. 2176152-33-1

4-((1H-imidazol-1-yl)methyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide

カタログ番号 B2765031
CAS番号: 2176152-33-1
分子量: 333.395
InChIキー: JADBVOPGYLMRFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((1H-imidazol-1-yl)methyl)-N-((6-cyclopropylpyrimidin-4-yl)methyl)benzamide, also known as CPI-455, is a small molecule inhibitor that has been found to be effective in the treatment of various diseases.

科学的研究の応用

Structural Analysis and Synthesis

  • Crystal and Molecular Structures : Research led by Richter et al. (2023) explored the crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. This study is a part of the synthesis process of antitubercular agents, providing insights into the structural aspects of similar compounds (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).

  • Synthesis and Characterization : Yıldırım, Kandemirli, and Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of related benzimidazole derivatives. Their work contributes to understanding the synthesis and characterization of such compounds, which is crucial for developing new therapeutic agents (Yıldırım, Kandemirli, & Demir, 2005).

Potential Therapeutic Applications

  • Antimicrobial and Antitumor Activities : Chen et al. (2014) synthesized and evaluated novel pyrimidine-benzimidazol combinations for their cytotoxic activities against human cancer cell lines and inhibitory activities against type culture strains. This indicates the potential of these compounds in developing new therapeutic agents for cancer and infectious diseases (Chen et al., 2014).

  • Anticancer Compounds : El‐All et al. (2015) synthesized a series of anticancer compounds, including benzimidazole derivatives, showing marked results in inhibiting Aurora A kinase and KSP, indicating their potential as antitumor agents (El‐All et al., 2015).

  • Cardiac Electrophysiological Activity : Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, suggesting their potential as class III electrophysiological agents. This highlights the relevance of such compounds in cardiovascular therapeutics (Morgan et al., 1990).

特性

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c25-19(21-10-17-9-18(15-5-6-15)23-12-22-17)16-3-1-14(2-4-16)11-24-8-7-20-13-24/h1-4,7-9,12-13,15H,5-6,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADBVOPGYLMRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。